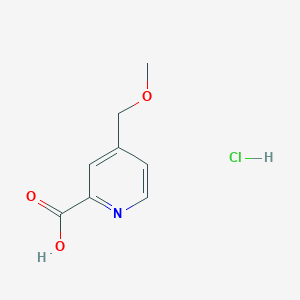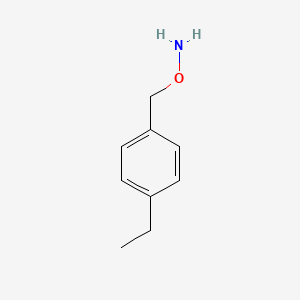
o-(4-Ethylbenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(4-Ethylbenzyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-(4-Ethylbenzyl)hydroxylamine typically involves the alkylation of hydroxylamine with an appropriate benzyl halide. One common method is the reaction of hydroxylamine with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
o-(4-Ethylbenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, primary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
o-(4-Ethylbenzyl)hydroxylamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: It can be used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of o-(4-Ethylbenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- o-Benzylhydroxylamine
- o-(4-Methylbenzyl)hydroxylamine
- o-(4-Chlorobenzyl)hydroxylamine
Uniqueness
o-(4-Ethylbenzyl)hydroxylamine is unique due to the presence of the ethyl group on the benzyl ring, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different chemical and physical properties compared to its analogs, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
O-[(4-ethylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-2-8-3-5-9(6-4-8)7-11-10/h3-6H,2,7,10H2,1H3 |
Clé InChI |
AGWWRHYKWMCURI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










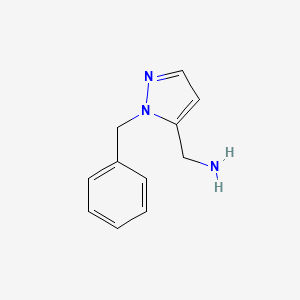
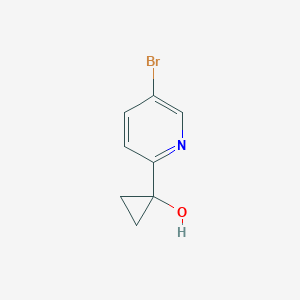

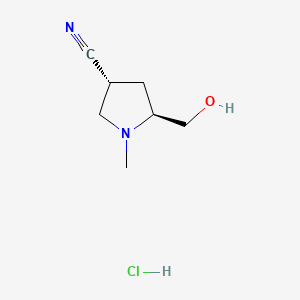
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
